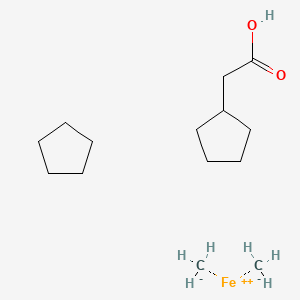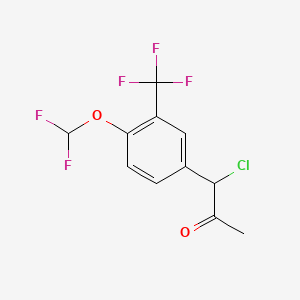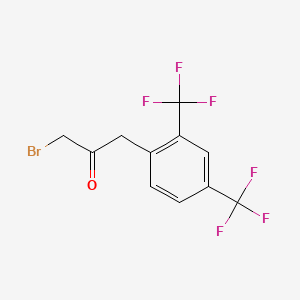
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-bis(trifluoromethyl)benzene and 3-bromopropan-2-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions with water. A common solvent used is dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like potassium carbonate (K2CO3) are often employed to neutralize any acidic by-products.
Procedure: The starting materials are mixed in the solvent, and the catalyst and reagents are added. The mixture is then heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, and conditions often involve the use of bases like potassium carbonate and solvents like dichloromethane.
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes.
Pathways Involved: The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds like 1,3-bis(trifluoromethyl)benzene and 1,4-bis(trifluoromethyl)benzene share structural similarities but differ in their reactivity and applications
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound makes it particularly versatile in synthetic applications, offering unique reactivity patterns compared to its analogs
Properties
Molecular Formula |
C11H7BrF6O |
|---|---|
Molecular Weight |
349.07 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
NUFBGCYQCCCDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


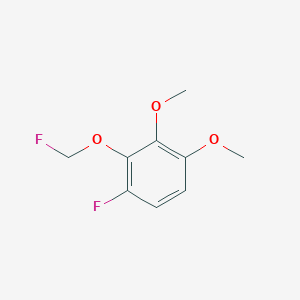
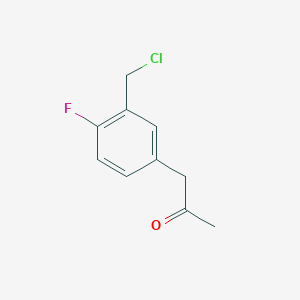

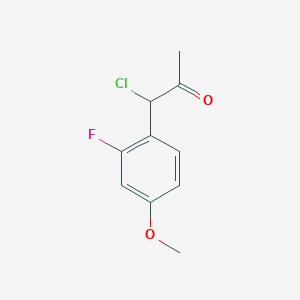
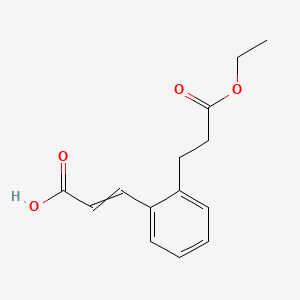
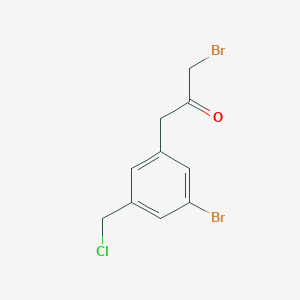
![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
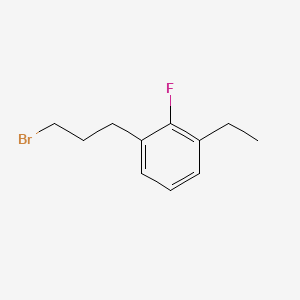

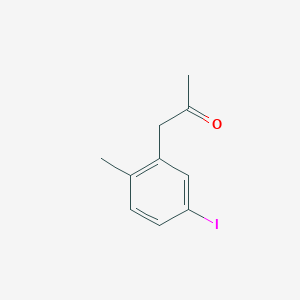
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
